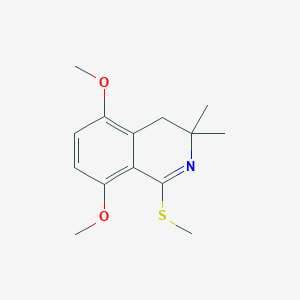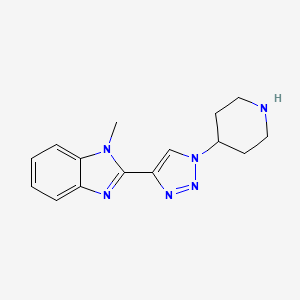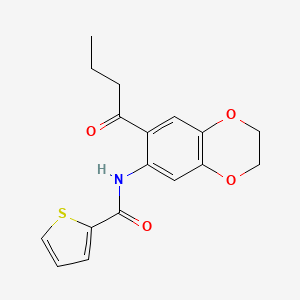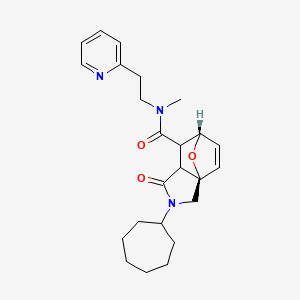![molecular formula C14H10BrN3O3 B5575043 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It has an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . This compound is also known by its IUPAC name, N’-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-benzo dioxole can be reacted with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . This is followed by a reaction with ethyl bromoacetate and NaH in DMF at 50 °C for 2 hours . The resulting product can then be reacted with fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours . Further steps involve reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is complex, with a bromine atom attached to a benzodioxol ring, which is further connected to a pyridine ring via a methylene bridge and a carbohydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” include an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . Its log Kow is estimated to be 2.03, and it has a log BCF of 0.863, indicating its bioaccumulation potential .Applications De Recherche Scientifique
Organic Synthesis and Halogenation Techniques
Research in organic synthesis and halogenation techniques has shown the effectiveness of compounds with bromo-benzodioxolyl and pyridinecarbohydrazide functionalities in producing halogenated derivatives. For instance, bromination techniques using N-halosuccinimide and acidic catalysts have been explored for polyalkylbenzenes, indicating potential utility in synthesizing complex halogenated compounds (Bovonsombat & Mcnelis, 1993).
Antimicrobial Properties
Compounds with the benzodioxolyl and pyridinecarbohydrazide moieties have been studied for their antibacterial properties. A study synthesized hydrazides with 1,3-benzodioxol-5-yl and demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Kostenko et al., 2015).
Molecular Docking and Antioxidant Activity
Investigations into the molecular docking and in vitro screening of novel compounds have uncovered the utility of pyridine and fused pyridine derivatives in binding to target proteins. This has implications for drug discovery and the development of compounds with antimicrobial and antioxidant activity (Flefel et al., 2018).
Transition Metal Complexes
The synthesis and characterization of transition metal complexes involving bromo-benzodioxolyl and pyridinecarbohydrazide ligands have demonstrated their potential in forming compounds with antimicrobial activity greater than their parent ligands. This suggests roles in medicinal chemistry and materials science (Anonymous, 2020).
Catalytic Activity
Research into Cu(II) complexes with N-rich aroylhydrazone ligands, including pyridinecarbohydrazide structures, has highlighted their catalytic activity in oxidation reactions. This suggests applications in catalysis and organic synthesis (Sutradhar et al., 2019).
Propriétés
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-10-6-13-12(20-8-21-13)5-9(10)7-17-18-14(19)11-3-1-2-4-16-11/h1-7H,8H2,(H,18,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOZMIQNMSWSMT-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)

![1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)

![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

